
Origin and development of mCherry protein

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: mCMY416

Cat. No.: B15572964 Get Quote

An In-depth Technical Guide to the Origin and Development of mCherry Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract
mCherry, a monomeric red fluorescent protein, has become an indispensable tool in biological

research, enabling the visualization of cellular processes with high fidelity.[1] Its development

from a wild-type tetrameric protein to a robust and versatile monomeric probe is a landmark

achievement in protein engineering. This guide provides a comprehensive overview of the

origin and directed evolution of mCherry, detailing the key molecular milestones, quantitative

photophysical properties, and the experimental protocols that underpinned its creation.

Introduction
The discovery of Green Fluorescent Protein (GFP) revolutionized cell biology by allowing

researchers to tag and visualize proteins in living cells. The subsequent quest for a broader

palette of fluorescent proteins, particularly in the red spectrum to minimize autofluorescence

and enhance tissue penetration, led to the discovery of DsRed from the sea anemone

Discosoma sp.[1][2] While DsRed exhibited bright red fluorescence, its obligate tetrameric

nature often led to aggregation and functional perturbation of fusion partners.[3] This limitation

spurred a multi-year effort in the laboratory of Roger Y. Tsien to engineer a truly monomeric and

photostable red fluorescent protein, culminating in the development of mCherry.[2]
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The Lineage of mCherry: From a Marine Anthozoan
to a Workhorse of Molecular Biology
The evolutionary journey of mCherry is a prime example of directed evolution, a powerful

protein engineering strategy that mimics natural selection in the laboratory. The process began

with the wild-type DsRed protein and involved several key intermediates.

DsRed: The Tetrameric Precursor
DsRed, isolated from Discosoma sp., was the first identified red fluorescent protein from a non-

bioluminescent anthozoan.[4] Despite its brilliant red fluorescence, its utility was hampered by

slow maturation and a strong tendency to form a tetramer, which could lead to artifacts when

fused to other proteins.[2]

mRFP1: The First Monomeric Red Fluorescent Protein
The first major breakthrough was the creation of mRFP1. Through a combination of rational

design and directed evolution, the tetrameric DsRed was successfully monomerized. This was

a significant undertaking, requiring 33 amino acid substitutions to disrupt the subunit interfaces

without abolishing fluorescence.[5] While mRFP1 was a true monomer, it came with trade-offs:

reduced brightness and photostability compared to its tetrameric parent.[6]

The "mFruits": A Harvest of Improved Fluorescent
Proteins
Starting from mRFP1, further rounds of directed evolution, including random and site-directed

mutagenesis, were performed to enhance its properties. This effort generated a series of

improved monomeric fluorescent proteins with distinct spectral properties, aptly named the

"mFruits".[6] This family includes mHoneydew, mBanana, mOrange, mTangerine, mStrawberry,

and the star of this guide, mCherry.[6]

mCherry: The Optimal Red Monomer
Through this process of iterative improvement, mCherry emerged as a superior monomeric red

fluorescent protein. It offered a compelling balance of brightness, exceptional photostability (a

significant improvement over mRFP1), and rapid maturation.[1][2] Its gene consists of 711

base pairs, encoding a 236-amino acid protein with a molecular weight of approximately 26.7
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kDa.[1][7] The chromophore, responsible for its red fluorescence, is formed autocatalytically

from a Met-Tyr-Gly triad at positions 71-73.[2][7]

Quantitative Data Presentation
The directed evolution from DsRed to mCherry resulted in significant changes in their

photophysical properties. The following tables summarize these key quantitative parameters.

Table 1: Photophysical Properties of mCherry and its Predecessors

Property DsRed mRFP1 mCherry

Excitation Max (nm) 558 584 587[1]

Emission Max (nm) 583 607 610[1]

Quantum Yield 0.79 0.25 0.22[7]

**Extinction

Coefficient (M⁻¹cm⁻¹)

**

92,000 50,000 72,000

Brightness* 72.7 12.5 15.8

Photostability (t₁/₂ in

s)
- Low High

Maturation Half-time

(min)
Slow ~90 ~15[4]

Oligomeric State Tetramer[2] Monomer[2] Monomer[1]

pKa - 4.5 <4.5

*Brightness is calculated as (Quantum Yield × Extinction Coefficient) / 1000.

Table 2: Key Properties of the "mFruits" Fluorescent Protein Family
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Protein
Excitation Max
(nm)

Emission Max
(nm)

Quantum Yield Brightness*

mOrange 548 562 0.69 45.5

mStrawberry 574 596 0.29 20.3

mCherry 587 610 0.22 15.8

mPlum 590 649 0.10 4.1

*Brightness is calculated as (Quantum Yield × Extinction Coefficient) / 1000. Data for this table

is compiled from multiple sources for comparative purposes.

Experimental Protocols
The development of mCherry relied on a suite of molecular biology and biophysical techniques.

Below are detailed methodologies for key experiments.

Site-Directed and Random Mutagenesis
Directed evolution of fluorescent proteins is heavily reliant on the ability to introduce genetic

mutations.

Site-Directed Mutagenesis: This technique is used to introduce specific, targeted mutations

into the gene encoding the fluorescent protein. A common method is based on the

QuikChange™ protocol, which utilizes a PCR-based approach with mutagenic primers.[8][9]

Primer Design: Design a pair of complementary mutagenic primers containing the desired

mutation.

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and the plasmid

containing the fluorescent protein gene as a template. The entire plasmid is amplified,

incorporating the mutation.

Template Digestion: The PCR product is treated with DpnI restriction enzyme, which

specifically digests the methylated parental DNA template, leaving the newly synthesized,

unmethylated, and mutated plasmids.[9]
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Transformation: The mutated plasmids are then transformed into competent E. coli cells

for propagation.

Random Mutagenesis (Error-Prone PCR): To explore a wider range of mutations, error-prone

PCR is employed.[10]

Reaction Conditions: The PCR reaction is performed under conditions that reduce the

fidelity of the DNA polymerase, such as by including Mn²⁺ in the reaction buffer or using

unbalanced dNTP concentrations.

Library Creation: The resulting PCR products, containing random mutations, are then

cloned into an expression vector, creating a library of fluorescent protein variants.

Screening: This library is then screened for colonies exhibiting desired properties, such as

improved brightness or a spectral shift.

Protein Expression and Purification
To characterize the photophysical properties of the engineered proteins, they must be

expressed and purified.[11]

Transformation and Culture: The plasmid containing the fluorescent protein gene is

transformed into an appropriate E. coli expression strain (e.g., JM109(DE3)). A single colony

is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB

medium containing the appropriate antibiotic.

Induction: The culture is grown at 37°C with shaking until it reaches an OD₆₀₀ of ~0.5-0.8.

Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG)

to a final concentration of 0.2-1 mM. The culture is then incubated at a lower temperature

(e.g., room temperature or 18-25°C) overnight to promote proper protein folding.

Harvesting and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in

a lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors) and lysed by

sonication or high-pressure homogenization.

Purification: The recombinant fluorescent protein is purified from the cell lysate. A common

method is affinity chromatography, utilizing a polyhistidine tag (His-tag) engineered onto the
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protein. The lysate is passed through a column containing Ni-NTA resin, which binds the His-

tagged protein. After washing, the purified protein is eluted with a buffer containing a high

concentration of imidazole.[12] Alternative methods include hydrophobic interaction

chromatography or ion-exchange chromatography.[13][14]

Measurement of Photophysical Properties
Quantum Yield (QY) Measurement (Comparative Method): The fluorescence quantum yield

is a measure of the efficiency of the fluorescence process.[15]

Standard Selection: A fluorescent standard with a known and well-characterized quantum

yield in the same spectral region as the sample is chosen (e.g., Rhodamine 101 for red

fluorescent proteins).[16]

Absorbance Matching: A series of dilutions of both the standard and the unknown protein

are prepared. The absorbance of each solution is measured at the excitation wavelength.

For accurate comparison, the absorbance should be kept below 0.1 to avoid inner filter

effects.[17]

Fluorescence Measurement: The fluorescence emission spectra of all solutions are

recorded under identical conditions (e.g., excitation wavelength, slit widths).

Data Analysis: The integrated fluorescence intensity (area under the emission curve) is

plotted against the absorbance for both the standard and the unknown. The quantum yield

of the unknown (Φₓ) is calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ)

* (ηₓ² / ηₛₜ²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated

fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[15]

Photobleaching Measurement: Photostability is a crucial parameter for imaging applications.

[18]

Sample Preparation: Purified protein can be embedded in a polyacrylamide gel or imaged

in live cells expressing the protein.[19]

Microscopy Setup: The sample is placed on a fluorescence microscope (widefield or

confocal). A region of interest is continuously illuminated with a specific wavelength and

intensity of light.[20]
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Image Acquisition: Images are acquired at regular intervals during illumination.

Data Analysis: The fluorescence intensity of the illuminated region is measured over time.

The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to

decrease to 50% of its initial value.[18]

Mandatory Visualizations
Directed Evolution of mCherry
Caption: The evolutionary pathway from the tetrameric DsRed to the monomeric mCherry.

Experimental Workflow for Fluorescent Protein
Characterization
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Caption: A generalized workflow for the engineering and characterization of new fluorescent

proteins.

Conclusion
The development of mCherry stands as a testament to the power of directed evolution in

tailoring proteins for specific scientific applications. From its origins as a problematic tetramer,

mCherry has been meticulously engineered into a highly effective and widely used monomeric
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red fluorescent protein. Its superior photostability, brightness, and rapid maturation have made

it an invaluable tool for live-cell imaging and a wide array of other biological investigations. The

methodologies employed in its creation continue to inform the development of the next

generation of fluorescent probes, pushing the boundaries of what we can visualize within the

intricate world of the cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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